

A Technical Guide to the Synthesis and Characterization of Antimony Oxalate

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Compound of Interest

Compound Name: Antimony oxalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **antimony oxalate**, with a primary focus on the well-documented **antimony oxalate** hydroxide, $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$. Additionally, it addresses the less commonly characterized anhydrous antimony(III) oxalate, $\text{Sb}_2(\text{C}_2\text{O}_4)_3$. This document furnishes detailed experimental protocols, comprehensive characterization data, and visual representations of workflows to support research and development in chemistry, materials science, and drug development.

Introduction

Antimony compounds have long been of interest for their diverse applications, including in catalysis, as flame retardants, and in pharmaceuticals. **Antimony oxalates**, in particular, serve as valuable precursors for the synthesis of various antimony-based materials due to their relatively low decomposition temperatures. This guide delineates the prevalent methods for the synthesis of **antimony oxalate** and the analytical techniques employed for its thorough characterization.

Synthesis of Antimony Oxalates

The scientific literature predominantly describes the synthesis of **antimony oxalate** in its hydroxide form, $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$. Information regarding the synthesis of pure, anhydrous antimony(III) oxalate, $\text{Sb}_2(\text{C}_2\text{O}_4)_3$, is sparse, suggesting it may be less stable or less commonly isolated.

Synthesis of Antimony Oxalate Hydroxide ($\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$)

Two primary methods are reported for the synthesis of **antimony oxalate** hydroxide.

Method 1: Refluxing Antimony(III) Oxide in Oxalic Acid

This is the most frequently cited method for producing a stable, colorless precipitate of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$.^[1]

Method 2: Precipitation from Antimony Trichloride

This method involves the addition of oxalic acid to a solution of antimony trichloride (SbCl_3) in hydrochloric acid, resulting in the formation of a colorless precipitate of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$.^[1]

Synthesis of Antimony(III) Oxalate ($\text{Sb}_2(\text{C}_2\text{O}_4)_3$)

A specific, reproducible synthesis protocol for pure, anhydrous antimony(III) oxalate is not well-documented in the reviewed scientific literature. It is often sold commercially, but detailed preparation methods are not readily available. It is described as a white powder that is highly insoluble in water and converts to the oxide upon heating.^[2]

Experimental Protocols

Detailed Protocol for $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ Synthesis (Method 1)

This protocol is adapted from established laboratory procedures.

Materials:

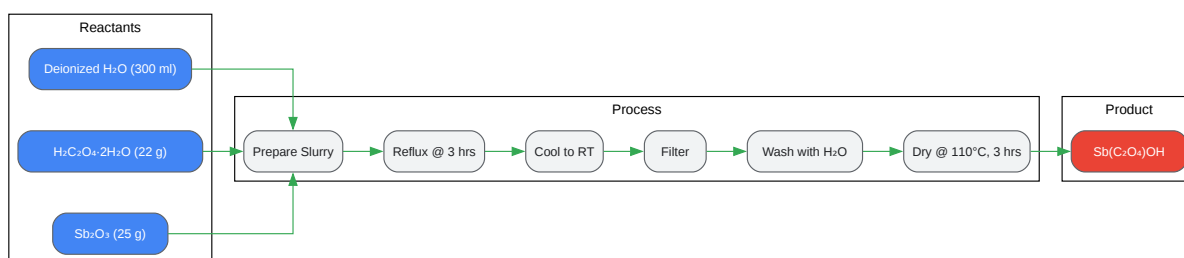
- Antimony(III) oxide (Sb_2O_3)
- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water

Procedure:

- A slurry is prepared by suspending 25 g of antimony(III) oxide and 22 g of oxalic acid dihydrate in 300 ml of deionized water in a round-bottom flask.

- The mixture is refluxed for 3 hours with continuous stirring.
- After refluxing, the mixture is allowed to cool to room temperature.
- The resulting white solid is collected by filtration.
- The product is washed several times with deionized water to remove any unreacted starting materials.
- The final product, $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$, is dried at 110°C for 3 hours.

A yield of 96% has been reported for this method.



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Caption: Workflow for the synthesis of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ via the reflux method.

Characterization of Antimony Oxalates

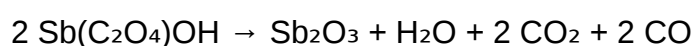
A suite of analytical techniques is used to confirm the identity, purity, structure, and thermal properties of **antimony oxalates**.

X-ray Diffraction (XRD)

XRD is fundamental for determining the crystalline structure and phase purity. For $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$, XRD analysis reveals an orthorhombic crystal system with the space group Pnma.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile. $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ exhibits a single-step decomposition to antimony(III) oxide (Sb_2O_3) at approximately 563-564 K (290-291 °C).^[1] The decomposition reaction is as follows:



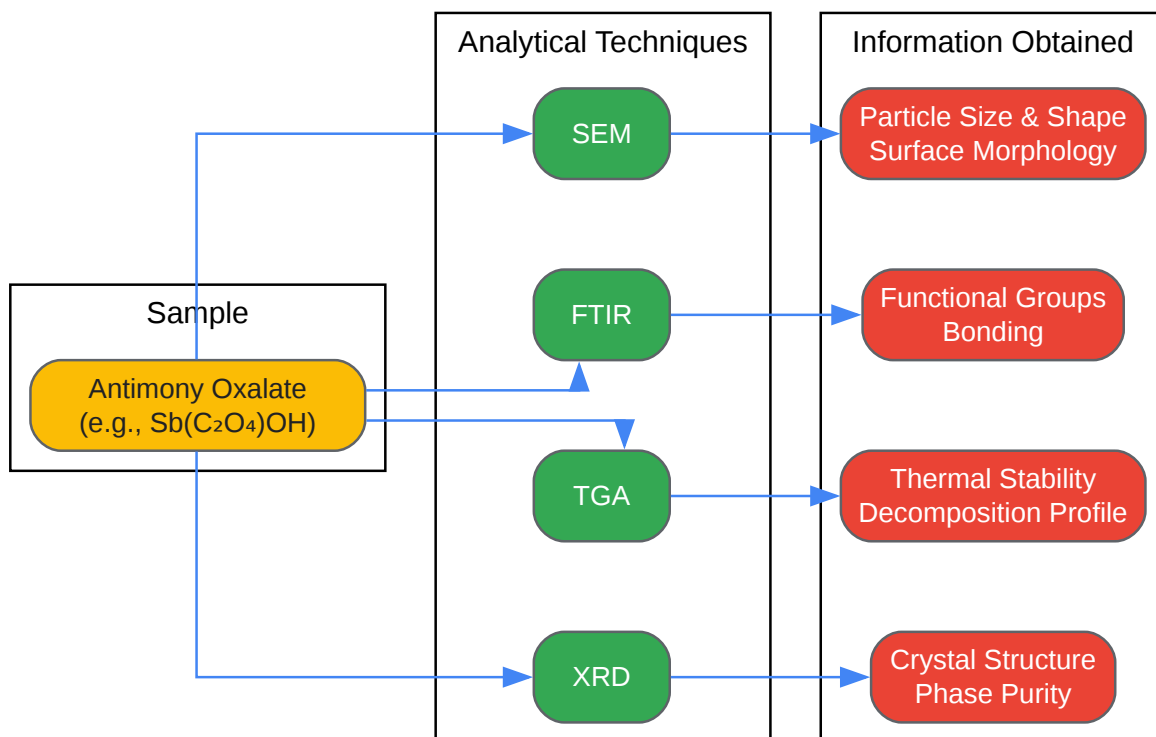
The observed mass loss of 34.8% is in close agreement with the calculated theoretical value of 35.7%.^[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ shows a characteristic O-H stretching frequency at 3390 cm^{-1} . Other significant bands correspond to the vibrations of the oxalate group.

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface morphology, particle shape, and size of the synthesized powder.



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Caption: General workflow for the characterization of **antimony oxalate**.

Data Presentation

The following tables summarize the key quantitative data for **antimony oxalate** compounds.

Table 1: Physicochemical Properties of **Antimony Oxalates**

Property	Antimony Oxalate Hydroxide ($\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$)	Antimony(III) Oxalate ($\text{Sb}_2(\text{C}_2\text{O}_4)_3$)
Molecular Formula	$\text{C}_2\text{H O}_6\text{Sb}$	$\text{C}_6\text{O}_{12}\text{Sb}_2$
Molecular Weight	228.78 g/mol	507.58 g/mol [3]
Appearance	Colorless/White Solid	White Powder[2]
Solubility in Water	Insoluble	Highly Insoluble[2]

Table 2: Crystallographic Data for $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pnma
Lattice Parameters	$a = 5.827 \text{ \AA}$, $b = 11.294 \text{ \AA}$, $c = 6.313 \text{ \AA}$

Table 3: Thermal Analysis Data for $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$

Parameter	Value
Decomposition Temperature	563 - 564 K (290 - 291 °C)[1]
Decomposition Product	Sb_2O_3
Mass Loss (Experimental)	34.8%[1]
Mass Loss (Theoretical)	35.7%[1]

Table 4: Spectroscopic Data for $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$

Technique	Wavenumber (cm^{-1})	Assignment
FTIR	3390	O-H Stretch

Conclusion

This technical guide has detailed the synthesis and characterization of **antimony oxalate**, with a significant focus on **antimony oxalate** hydroxide ($\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$) due to the wealth of available scientific information. The provided protocols and characterization data offer a solid foundation for researchers and professionals working with this compound. Conversely, the lack of detailed information on anhydrous antimony(III) oxalate ($\text{Sb}_2(\text{C}_2\text{O}_4)_3$) highlights an area for potential future research to develop reliable synthesis methods and fully characterize this compound. The use of **antimony oxalates** as precursors will likely continue to be a key strategy in the development of advanced antimony-containing materials.

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